molecular formula C14H26N2O3 B12983500 tert-Butyl 3-(hydroxy(pyrrolidin-3-yl)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(hydroxy(pyrrolidin-3-yl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B12983500
M. Wt: 270.37 g/mol
InChI Key: MOIFFCCHAUXAFP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxy(pyrrolidin-3-yl)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxy(pyrrolidin-3-yl)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxy(pyrrolidin-3-yl)methyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

tert-Butyl 3-(hydroxy(pyrrolidin-3-yl)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxy(pyrrolidin-3-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(chlorosulfonyl)methyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-(hydroxy(pyrrolidin-3-yl)methyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydroxyl group and pyrrolidine ring make it a versatile compound for various synthetic and research applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 3-[hydroxy(pyrrolidin-3-yl)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-5-11(9-16)12(17)10-4-6-15-8-10/h10-12,15,17H,4-9H2,1-3H3

InChI Key

MOIFFCCHAUXAFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C2CCNC2)O

Origin of Product

United States

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